molecular formula C17H18N2O3S2 B2649721 N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide CAS No. 565165-15-3

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide

Cat. No. B2649721
CAS RN: 565165-15-3
M. Wt: 362.46
InChI Key: IWNUVVDFGSDHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBS belongs to the class of benzothiazole derivatives and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide is not yet fully understood. However, studies have suggested that N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide may exert its biological activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has also been found to modulate the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has various biochemical and physiological effects. N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has been found to exhibit potent biological activities at low concentrations. However, one of the limitations of using N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its poor solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. One of the areas of interest is the development of novel N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide in the treatment of neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide may provide insights into the development of new therapeutic agents.

Synthesis Methods

The synthesis of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide involves the reaction between 2-aminobenzenesulfonamide and ethyl acetoacetate in the presence of phosphorous oxychloride. The resulting product is then treated with diethylamine to obtain N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide.

Scientific Research Applications

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-18(4-2)24(21,22)14-9-7-8-13(12-14)19-17(20)15-10-5-6-11-16(15)23-19/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNUVVDFGSDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.